O-tert-Butyl-L-serine methyl ester hydrochloride
Overview
Description
O-tert-Butyl-L-serine methyl ester hydrochloride is a protected L-serine used in peptide synthesis . It acts as a reagent in the mechanochemical preparation of hydantoin from amino esters and in its application to the synthesis of the anti-epileptic drug phenytoin .
Molecular Structure Analysis
The molecular formula of O-tert-Butyl-L-serine methyl ester hydrochloride is C8H17NO3·HCl . The molecular weight is 211.69 g/mol . The structure of the compound includes a tert-butyl group, a serine group, a methyl ester group, and a hydrochloride group .Chemical Reactions Analysis
O-tert-Butyl-L-serine methyl ester hydrochloride is used as a reagent in the mechanochemical preparation of hydantoin from amino esters . It also finds application in the synthesis of the anti-epileptic drug phenytoin .Physical And Chemical Properties Analysis
O-tert-Butyl-L-serine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +6.8 to +8.2 degrees (C=1, DMF) . The compound appears as a white to almost white powder or crystal .Scientific Research Applications
- H-Ser(tBu)-OMe.HCl is a protected L-serine used in peptide synthesis .
- It’s used in the synthesis of glycopeptides and lipopeptides .
- It’s also used in Solid Phase Peptide Synthesis (SPPS) such as the synthesis of tailed cyclic RGD peptides to prevent glutarimide formation .
Peptide Synthesis
Preparation of Amino-Phospholipids
Resin Applications
- H-Ser-OtBu hydrochloride is used as a reagent in peptide synthesis .
- It’s used in the synthesis of various peptides, including glycopeptides and lipopeptides .
- H-Ser(tBu)-2-ClTrt resin is used in Solid Phase Peptide Synthesis (SPPS) .
- The polymer matrix is copoly (styrene - 1% DVB), 200 - 400 mesh .
Amino Acids, Resins & Reagents for Peptide Synthesis
Preparation of Pre-Loaded Resins for SPPS
Life Science Research Solutions
properties
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIABNBULSRKSU-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584967 | |
Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-tert-Butyl-L-serine methyl ester hydrochloride | |
CAS RN |
17114-97-5 | |
Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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